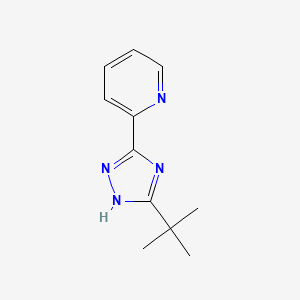![molecular formula C21H22O3 B15159548 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one CAS No. 674785-56-9](/img/structure/B15159548.png)
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is a chemical compound characterized by its unique structure, which includes an oxane ring and a diphenylbutenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one typically involves the reaction of 1,3-diphenylbut-2-en-1-one with an oxane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets. The oxane ring and diphenylbutenone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mangiferin: A bioactive compound with a similar oxane ring structure.
Schizophyllan: A polysaccharide with immunomodulatory properties.
Uniqueness
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is unique due to its specific combination of an oxane ring and a diphenylbutenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
674785-56-9 |
|---|---|
Molekularformel |
C21H22O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C21H22O3/c22-20(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-24-21-13-7-8-14-23-21/h1-6,9-12,15,21H,7-8,13-14,16H2 |
InChI-Schlüssel |
HJEUVDXACSCEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
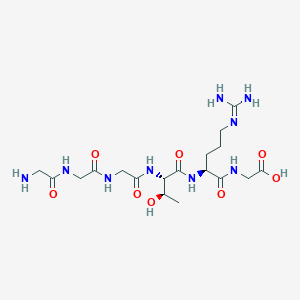
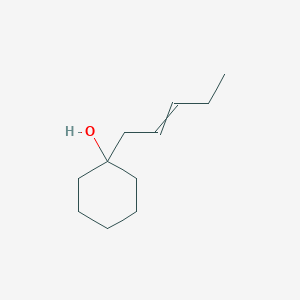
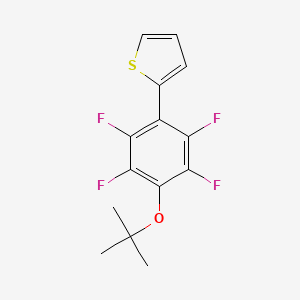
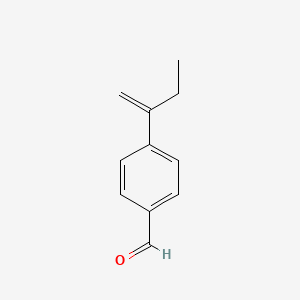
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
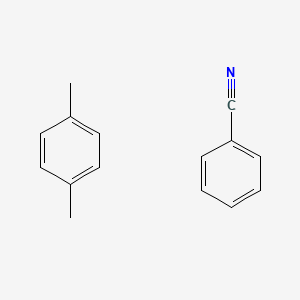
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
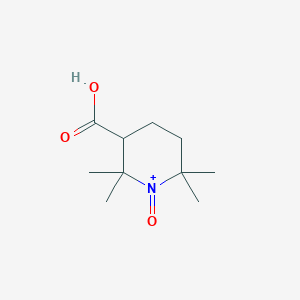
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
